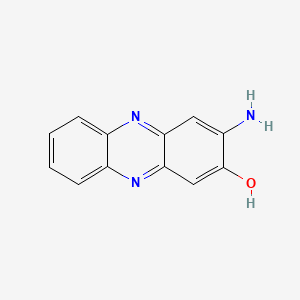

2-Amino-3-hydroxyphenazine

Description

Properties

IUPAC Name |

3-aminophenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIRUIWLEVHQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963420 | |

| Record name | 3-Amino-2-phenazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-77-1 | |

| Record name | 2-Amino-3-hydroxyphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4569-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-phenazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-HYDROXYPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-hydroxyphenazine from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-Amino-3-hydroxyphenazine, a valuable heterocyclic compound, from the readily available starting material o-phenylenediamine. The core of this process lies in the oxidative cyclization of o-phenylenediamine. This document provides a comprehensive overview of the synthesis, including the underlying chemical principles, a detailed experimental protocol, and characterization data. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic route.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. 2-Amino-3-hydroxyphenazine, in particular, is a key intermediate in the synthesis of various pharmaceutical compounds. The ability to efficiently synthesize this molecule from simple precursors is therefore of great importance. The most direct and classical method for the preparation of phenazine derivatives is the oxidation of o-phenylenediamine. This guide focuses on the synthesis of 2-Amino-3-hydroxyphenazine using ferric chloride as the oxidizing agent.

Reaction Scheme and Mechanism

The synthesis of 2-Amino-3-hydroxyphenazine from o-phenylenediamine is an oxidative cyclization reaction. Two molecules of o-phenylenediamine condense and are subsequently oxidized to form the phenazine ring system. Ferric chloride (FeCl₃) serves as an effective oxidizing agent in this transformation.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of 2-Amino-3-hydroxyphenazine.

The proposed mechanism for the formation of the phenazine ring from o-phenylenediamine involves a multi-step process. While the exact intermediates can be transient, the general pathway is understood to involve the initial oxidation of o-phenylenediamine to a reactive diimine or radical cation species. These intermediates then undergo intermolecular condensation, followed by further oxidation and cyclization to form the stable aromatic phenazine core. The presence of the amino and hydroxyl groups on the final product is a result of the specific reaction conditions and the inherent reactivity of the intermediates.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Hydrochloric acid (HCl)

-

Methanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in a suitable solvent such as dilute hydrochloric acid or methanol.

-

Addition of Oxidant: While stirring, slowly add an aqueous solution of ferric chloride to the o-phenylenediamine solution. The molar ratio of ferric chloride to o-phenylenediamine is a critical parameter and should be optimized, but a ratio of 2:1 or slightly higher is a common starting point for similar reactions.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Isolation of Crude Product: The product, which is often a colored solid, will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: The crude 2-Amino-3-hydroxyphenazine can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Workflow Diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-hydroxyphenazine

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-hydroxyphenazine, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical structure, physical characteristics, and spectral properties. It also outlines a detailed analytical protocol for its detection and quantification and provides a biological context through the general phenazine biosynthesis pathway.

Core Physicochemical Properties

2-Amino-3-hydroxyphenazine, a heterocyclic aromatic compound, is a member of the phenazine family. Its core structure and fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉N₃O | [1] |

| Molecular Weight | 211.22 g/mol | [2] |

| CAS Number | 4569-77-1 | [3] |

| IUPAC Name | 3-aminophenazin-2-ol | [1] |

| Melting Point | >300 °C | N/A |

| Boiling Point | 473 °C | N/A |

| Density | 1.458 g/cm³ | N/A |

| Flash Point | 240 °C | N/A |

| XLogP3 | 1.6 | [1] |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of 2-Amino-3-hydroxyphenazine.

| Spectral Data | Description |

| UV-Vis | Information on the UV-Vis absorption spectra is available through spectral databases. |

| Infrared (IR) | Infrared spectroscopy data is available and can be used to identify functional groups present in the molecule. |

Experimental Protocols

Synthesis of 2-Amino-3-hydroxyphenazine

-

Reaction Setup: Dissolving o-phenylenediamine in an acidic aqueous medium, likely hydrochloric acid.

-

Oxidative Cyclization: The addition of an oxidizing agent, such as ferric chloride, to initiate the formation of the phenazine ring structure. This is an exothermic reaction and likely requires temperature control.

-

Work-up and Purification: After the reaction is complete, the product would need to be isolated from the reaction mixture. This could involve neutralization, extraction into an organic solvent, and subsequent purification by techniques such as recrystallization or column chromatography to obtain pure 2-Amino-3-hydroxyphenazine.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)

A validated method for the determination of 2-Amino-3-hydroxyphenazine as an impurity in Carbendazim technical has been reported. This method is highly sensitive and specific[5].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

Chromatographic Conditions:

-

Stationary Phase: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Detection: Mass spectrometry provides high selectivity and sensitivity for quantification.

Sample Preparation:

-

A known quantity of the sample is dissolved in an appropriate solvent system, which may include an acid to aid dissolution, followed by dilution to a suitable concentration for HPLC analysis.

Biological Context and Visualizations

While specific signaling pathways directly involving 2-Amino-3-hydroxyphenazine are not extensively documented, it is a member of the phenazine class of compounds, which are well-known secondary metabolites produced by bacteria, particularly Pseudomonas species. These compounds are involved in various biological processes, including microbial competition and virulence.

Below are diagrams illustrating a typical analytical workflow for this compound and the general biosynthetic pathway for phenazines.

Caption: Analytical workflow for 2-Amino-3-hydroxyphenazine.

Caption: General phenazine biosynthesis pathway.

References

An In-depth Technical Guide to 2-Amino-3-hydroxyphenazine (CAS: 4569-77-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-hydroxyphenazine (CAS: 4569-77-1), a phenazine derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed, plausible synthesis protocol based on related compounds, and outlines standard experimental methodologies for evaluating its biological activity. Due to the limited availability of specific experimental data for this compound in published literature, this guide also draws upon information from closely related phenazine analogs to provide a foundational understanding for researchers. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate comprehension and further investigation.

Chemical and Physical Properties

2-Amino-3-hydroxyphenazine is a heterocyclic aromatic compound. Its core structure consists of a pyrazine ring fused to two benzene rings, with amino and hydroxyl functional groups at the 2 and 3 positions, respectively.

Identity and Structure

| Property | Value | Source |

| CAS Number | 4569-77-1 | [1] |

| Molecular Formula | C₁₂H₉N₃O | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| IUPAC Name | 2-Amino-3-phenazinol | N/A |

| Synonyms | 3-Amino-2-phenazinol, 2-Hydroxy-3-aminophenazine, NSC 52575 | [1][2] |

| SMILES | Nc1cc2nc3ccccc3nc2cc1O | N/A |

| InChI | InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | N/A |

Physicochemical Data

| Property | Value | Source |

| Melting Point | >300 °C | N/A |

| Boiling Point | 473 °C (Predicted) | N/A |

| pKa | 7.15 ± 0.30 (Predicted) | N/A |

| Appearance | Solid | N/A |

| Solubility | Data not available | N/A |

Synthesis and Purification

Proposed Synthesis of 2-Amino-3-hydroxyphenazine

This proposed synthesis involves the oxidative cyclization of a substituted o-phenylenediamine.

dot

Caption: Proposed workflow for the synthesis of 2-Amino-3-hydroxyphenazine.

Experimental Protocol (Hypothetical)

-

Preparation of Reactants:

-

Prepare a 0.02 M aqueous solution of a suitable 2,3-disubstituted aniline precursor.

-

Prepare a 0.08 M aqueous solution of ferric chloride (FeCl₃).

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, add 30 mL of the aniline precursor solution.

-

While stirring vigorously at room temperature, rapidly add 6 mL of the FeCl₃ solution. A color change should be observed, indicating the initiation of the reaction.

-

Continue stirring at room temperature for approximately 5 hours.

-

-

Isolation:

-

Collect the resulting precipitate by vacuum filtration or centrifugation.

-

Wash the precipitate three times with deionized water to remove any remaining salts.

-

-

Purification:

-

Dry the crude product under vacuum.

-

For further purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or sublimation can be employed to obtain the final product with high purity.

-

Spectral Data

Detailed spectral data for 2-Amino-3-hydroxyphenazine is limited. The following table summarizes the available information and provides expected ranges for other key spectral analyses based on its chemical structure.

| Analysis | Data | Source/Interpretation |

| FT-IR | A spectrum is available on PubChem. Expected peaks: N-H stretch (3400-3250 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), C=N and C=C stretches (1650-1500 cm⁻¹), C-N stretch (1335-1250 cm⁻¹). | [1][7] |

| ¹H NMR | Data not available. Expected chemical shifts: Aromatic protons (δ 6.0-8.5 ppm), NH₂ protons (δ 3.0-5.0 ppm), OH proton (broad, variable shift). | [8] |

| ¹³C NMR | Data not available. Expected chemical shifts: Aromatic carbons (δ 100-150 ppm). | N/A |

| Mass Spectrometry | Data not available. Expected [M]+ peak at m/z = 211.0746. | [9] |

Biological Activity and Potential Applications

Phenazine compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10] While specific studies on 2-Amino-3-hydroxyphenazine are scarce, its structural similarity to other bioactive phenazines suggests it may possess similar properties.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [11][12][13][14]

-

Preparation of Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of 2-Amino-3-hydroxyphenazine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (inoculum only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity

Experimental Protocol: MTT Assay [15][16]

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Amino-3-hydroxyphenazine and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 2-Amino-3-hydroxyphenazine and its mechanism of action have not been elucidated. However, the broader class of phenazine compounds is known to interfere with various cellular processes.

General Phenazine Biosynthesis Pathway

The biosynthesis of phenazines in microorganisms typically originates from the shikimic acid pathway.

dot

Caption: Generalized biosynthetic pathway of phenazines in bacteria.[17][18]

Postulated Mechanism of Action

Based on the known activities of other phenazine derivatives, the potential mechanisms of action for 2-Amino-3-hydroxyphenazine could include:

-

DNA Intercalation: The planar aromatic structure may allow the molecule to intercalate between DNA base pairs, disrupting DNA replication and transcription.[5]

-

Generation of Reactive Oxygen Species (ROS): Phenazines can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components.

-

Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in microbial or cancer cell survival.

Further research is required to determine the specific molecular targets and signaling pathways affected by 2-Amino-3-hydroxyphenazine.

Conclusion

2-Amino-3-hydroxyphenazine is a phenazine derivative with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available information on its properties and has provided a framework for its synthesis and biological evaluation based on established methodologies for related compounds. The lack of specific data highlights the opportunity for novel research to fully characterize this molecule and explore its therapeutic potential. The provided protocols and diagrams are intended to serve as a valuable resource for scientists initiating studies on this and other aminophenazine compounds.

References

- 1. 2-Amino-3-hydroxyphenazine | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-hydroxyphenazine | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-DIAMINOPHENAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 2-Amino-3-hydroxyphenazine | MM2500.02-0025 | CAS 4569-77-1 | LGC Standards [lgcstandards.com]

- 10. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CWHM-974 is a fluphenazine derivative with improved antifungal activity against Candida albicans due to reduced susceptibility to multidrug transporter-mediated resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

2-Amino-3-hydroxyphenazine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-Amino-3-hydroxyphenazine. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and IUPAC Name

2-Amino-3-hydroxyphenazine, a heterocyclic aromatic compound, is a member of the phenazine class of molecules. These compounds are of significant interest due to their diverse biological activities.[1][2]

The IUPAC name for this compound is 3-aminophenazin-2-ol .[3][4][5] It is also commonly referred to as 2-Amino-3-hydroxyphenazine.[3][6][7]

Molecular Formula: C₁₂H₉N₃O[3][5][8]

Canonical SMILES: C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N[3]

InChI: InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2[3][5][7]

Below is a two-dimensional representation of the molecular structure of 2-Amino-3-hydroxyphenazine.

Caption: 2D Molecular Structure of 2-Amino-3-hydroxyphenazine.

Physicochemical and Quantitative Data

The key physicochemical properties of 2-Amino-3-hydroxyphenazine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 211.22 g/mol | [3][5][8] |

| Appearance | Yellow crystals | [6] |

| Melting Point | >300 °C | [6] |

| Boiling Point | 473 °C | [6] |

| Density | 1.458 - 1.5 g/cm³ | [6] |

| Flash Point | 240 °C | [6] |

| pKa (predicted) | 7.15 ± 0.30 |

Experimental Protocols

Synthesis of 2-Amino-3-hydroxyphenazine

2-Amino-3-hydroxyphenazine can be synthesized via the chemical oxidation of o-phenylenediamine. A general workflow for this type of synthesis is presented below.

Caption: General experimental workflow for the synthesis of 2-Amino-3-hydroxyphenazine.

A detailed experimental protocol for the synthesis of a related compound, 2,3-diaminophenazine, from o-phenylenediamine is provided as a representative example of phenazine synthesis.

Example Protocol: Synthesis of 2,3-Diaminophenazine

-

Materials:

-

o-Phenylenediamine

-

Iron(III) chloride (FeCl₃)

-

Deionized water

-

-

Procedure:

-

Prepare a 0.02 mol/L aqueous solution of o-phenylenediamine.

-

With rapid stirring at ambient temperature, add a 0.08 mol/L aqueous solution of FeCl₃.

-

A color change from purple-black to reddish-brown will be observed upon the addition of the oxidizing agent.

-

Continue stirring for approximately 5 hours, during which a precipitate will form.

-

Separate the solid product by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any remaining impurities.

-

The final product can be further purified by sublimation.

-

Biological Context: Phenazine Biosynthesis

Phenazine compounds are often secondary metabolites produced by various bacteria, such as those from the genus Pseudomonas.[1] The biosynthesis of the basic phenazine core originates from the shikimate pathway. A simplified diagram of this biological pathway is illustrated below.

Caption: Simplified biosynthetic pathway of phenazine natural products.

References

- 1. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104262170A - Method for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 3. 2,3-DIAMINOPHENAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino-3-hydroxyphenazine | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-AMINO-PHENAZIN-2-OL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN102212037A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]

Solubility of 2-Amino-3-hydroxyphenazine: A Technical Guide to Its Determination

For Immediate Release

Executive Summary

2-Amino-3-hydroxyphenazine is a heterocyclic compound with potential applications in various research fields. A thorough understanding of its solubility in different solvent systems is crucial for its application, formulation, and development. This guide presents detailed experimental procedures for determining the equilibrium solubility of AHP, a fundamental physicochemical property. The primary method described is the robust shake-flask method, coupled with UV-Vis spectrophotometry for accurate concentration measurement.

Data Presentation: Solubility of 2-Amino-3-hydroxyphenazine

A comprehensive search of scientific literature and chemical databases did not yield a structured table of quantitative solubility data for 2-Amino-3-hydroxyphenazine in various solvents. One study in the context of redox flow batteries mentioned an insufficient solubility of 0.43 M, presumably in an aqueous medium, but the precise solvent and conditions were not detailed[1]. Another document described the preparation of an AHP stock solution using a mixture of acetonitrile, water, and hydrochloric acid, indicating its solubility in this acidified co-solvent system, though a maximum solubility value was not provided. A safety data sheet for the compound explicitly states that no solubility data is available.

Given the lack of available data, researchers are encouraged to determine the solubility of 2-Amino-3-hydroxyphenazine experimentally using the protocols detailed in the following section.

Experimental Protocols

The following sections provide a detailed methodology for the determination of the equilibrium solubility of 2-Amino-3-hydroxyphenazine.

Equilibrium Solubility Determination: Shake-Flask Method

The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound.[2][3] It involves allowing an excess amount of the solid compound to equilibrate with a solvent over a period of time until the solution is saturated.

Materials and Equipment:

-

2-Amino-3-hydroxyphenazine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 2-Amino-3-hydroxyphenazine to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, filter the collected supernatant through a syringe filter into a clean vial.

-

Analysis: Determine the concentration of 2-Amino-3-hydroxyphenazine in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry as detailed below.

Concentration Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and reliable method for determining the concentration of a chromophoric compound in solution, based on the Beer-Lambert law.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of 2-Amino-3-hydroxyphenazine in the solvent of interest.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax, the wavelength at which the compound absorbs the most light.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2-Amino-3-hydroxyphenazine of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

-

-

Sample Analysis:

-

Dilute the filtered supernatant from the equilibrium solubility experiment with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of 2-Amino-3-hydroxyphenazine in that solvent at the specified temperature.

-

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: UV-Vis Spectrophotometry Analysis Workflow.

References

An In-depth Technical Guide to the Discovery and History of Phenazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines represent a large and structurally diverse class of nitrogen-containing heterocyclic compounds. Initially identified as pigments produced by microorganisms, they have since garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and redox-mediating properties. This technical guide provides a comprehensive overview of the discovery and history of phenazine compounds, detailing their initial isolation, the elucidation of their biosynthetic pathways, the development of synthetic methodologies, and a summary of their key biological activities. This document is intended to serve as a core resource, providing detailed experimental protocols, quantitative biological data, and visual workflows to support ongoing research and development efforts in this field.

Discovery and Early History

The story of phenazines begins in the mid-19th century with observations of "blue pus" in wound dressings, a phenomenon that intrigued early medical scientists. In 1859, Fordos successfully extracted the blue pigment responsible for this coloration using chloroform and named it "pyocyanin," derived from the Greek words for pus (pyo) and blue (kyanos).[1] Over two decades later, Carl Gessard linked the production of pyocyanin to a specific microorganism, which he named Bacillus pyocyaneus, now known as Pseudomonas aeruginosa.[1]

The chemical nature of this vibrant blue compound remained a mystery for several decades. It wasn't until 1924 that Wrede and Strack identified pyocyanin as a derivative of a then-unnamed parent heterocycle.[1] The fundamental tricyclic structure of this parent compound was later named phenazine. The precise chemical structure of pyocyanin was finally established as 5-N-methyl-1-hydroxyphenazinium betaine by Hillemann in 1938.[1]

Since the discovery of pyocyanin, over 100 naturally occurring phenazine derivatives have been isolated, primarily from bacterial genera such as Pseudomonas and Streptomyces, but also from archaea. Furthermore, chemists have synthesized over 6,000 phenazine-based compounds, driven by the diverse biological activities exhibited by this chemical scaffold.[2][3]

Biosynthesis of Phenazine Compounds

The biosynthesis of the core phenazine structure is a fascinating example of microbial secondary metabolism, branching from the highly conserved shikimic acid pathway.[4] This central metabolic route provides the aromatic precursor, chorismic acid, which is the starting point for phenazine synthesis. A conserved set of enzymes, encoded by the phz operon (typically phzA-G), orchestrates the conversion of chorismic acid into the foundational phenazine molecules, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC).[5] These two compounds serve as the primary precursors for the vast array of more complex phenazine derivatives found in nature.[5]

The key enzymatic steps in the biosynthesis of the phenazine core are as follows:

-

PhzE (Isochorismate Synthase): Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[3]

-

PhzD (Isochorismatase): Catalyzes the conversion of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[3]

-

PhzF (Isomerase): Isomerizes DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[6]

-

PhzB (Condensing Enzyme): Facilitates the condensation of two molecules of AOCHC to form the tricyclic intermediate, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[5]

-

PhzG (FMN-dependent Oxidase): Catalyzes the final oxidative steps, converting HHPDC to dihydrophenazine-1,6-dicarboxylic acid (DHPDC) and, through oxidative decarboxylation, to dihydrophenazine-1-carboxylic acid (DHPCA).[5][6]

From the core structures of PCA and PDC, a diverse array of strain-specific modifying enzymes, such as hydroxylases, methyltransferases, and amidotransferases, generate the wide variety of naturally occurring phenazines.[7][8] For example, in the biosynthesis of pyocyanin, the enzymes PhzM (a methyltransferase) and PhzS (a flavin-dependent hydroxylase) sequentially modify PCA to produce the final blue pigment.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - modified Wohl-Aue reaction? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Amino-3-hydroxyphenazine in the Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxyphenazine, a key phenazine derivative, is emerging as a valuable and versatile precursor in the field of organic synthesis, particularly for the construction of complex heterocyclic systems with potential therapeutic applications. Its unique arrangement of functional groups—an ortho-amino alcohol fused to a phenazine core—provides a reactive platform for a variety of chemical transformations, leading to the generation of diverse molecular architectures. This technical guide explores the utility of 2-amino-3-hydroxyphenazine as a foundational building block in the synthesis of novel compounds, with a focus on its application in the development of potential antitumor and antimicrobial agents.

Physicochemical Properties of 2-Amino-3-hydroxyphenazine

A thorough understanding of the physical and chemical characteristics of 2-amino-3-hydroxyphenazine is essential for its effective application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| CAS Number | 4569-77-1 | [1] |

| Appearance | Neat | [2] |

| IUPAC Name | 3-aminophenazin-2-ol | [1] |

| Synonyms | 3-Amino-2-phenazinol, 2-Hydroxy-3-aminophenazine | [3] |

Synthetic Applications: A Gateway to Fused Heterocyclic Systems

The strategic placement of the amino and hydroxyl groups in 2-amino-3-hydroxyphenazine facilitates its use in cyclocondensation and multicomponent reactions to construct fused heterocyclic systems. A notable application is the synthesis of pyrano[3,2-a]phenazine derivatives, a class of compounds that has garnered interest for its potential biological activities.

Synthesis of Pyrano[3,2-a]phenazine Derivatives

A series of novel pyrano[3,2-a]phenazine derivatives can be efficiently synthesized in a one-pot, multi-component reaction. This approach involves the condensation of 2-amino-3-hydroxyphenazine with various malononitrile or ethyl cyanoacetate derivatives and a range of aromatic aldehydes, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This methodology offers high overall yields, ranging from 77% to 93%.[2]

General Reaction Scheme:

Figure 1: General workflow for the synthesis of pyrano[3,2-a]phenazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrano[3,2-a]phenazine Derivatives [2]

-

A mixture of 2-amino-3-hydroxyphenazine (1.0 mmol), a malononitrile or ethyl cyanoacetate derivative (1.0 mmol), a structurally diverse aromatic aldehyde (1.0 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol) is prepared.

-

The reaction mixture is subjected to reflux conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up and the product is purified, typically by recrystallization or column chromatography.

Table of Synthesized Pyrano[3,2-a]phenazine Derivatives and Yields

| Compound ID | Malononitrile/Ethyl Cyanoacetate Derivative | Aromatic Aldehyde | Overall Yield (%) |

| 1a-1r | Malononitrile | Various Aromatic Aldehydes | 77-93 |

| 2a-2q | Ethyl Cyanoacetate | Various Aromatic Aldehydes | 77-93 |

| Note: This table summarizes the range of yields reported for the series of synthesized compounds.[2] |

Biological Significance and Potential Signaling Pathways

Phenazine derivatives, as a broad class of compounds, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[4] The mechanism of action for many phenazines is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce cellular damage in target organisms or cancer cells.

While specific biological data for the pyrano[3,2-a]phenazine derivatives synthesized from 2-amino-3-hydroxyphenazine are not yet extensively detailed in the public domain, the fusion of the phenazine and pyran pharmacophores suggests a potential for interesting biological profiles. The antitumor activity of other fused phenazine systems, such as benzo[a]pyrano[2,3-c]phenazine derivatives, has been reported, with some compounds showing potent growth inhibitory activity against various cancer cell lines.

The potential mechanism of action for such fused phenazine derivatives could involve the modulation of key cellular signaling pathways implicated in cancer progression. For instance, some phenazine compounds have been shown to induce apoptosis through pathways involving the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase. The generation of ROS by phenazine derivatives can also lead to oxidative stress, a condition that can trigger apoptotic cell death.

Hypothesized Signaling Pathway for Phenazine-Induced Apoptosis:

Figure 2: A potential signaling pathway for phenazine-induced apoptosis.

Conclusion and Future Directions

2-Amino-3-hydroxyphenazine serves as a strategically important precursor for the synthesis of novel, fused heterocyclic compounds. The multicomponent synthesis of pyrano[3,2-a]phenazine derivatives highlights its utility in generating molecular diversity with high efficiency. While the biological activities of these specific derivatives warrant further investigation, the broader class of phenazines demonstrates significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Future research should focus on a more detailed biological evaluation of compounds derived from 2-amino-3-hydroxyphenazine, including in vitro and in vivo studies to elucidate their mechanisms of action and identify specific molecular targets. The exploration of this precursor in other multicomponent and cyclocondensation reactions will undoubtedly lead to the discovery of new heterocyclic scaffolds with unique and potent biological properties, further solidifying the importance of 2-amino-3-hydroxyphenazine in medicinal chemistry and drug development.

References

- 1. 2-Amino-3-hydroxyphenazine | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-3-hydroxyphenazine | MM2500.02-0025 | CAS 4569-77-1 | LGC Standards [lgcstandards.com]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Hydroxyphenazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biosynthesis, and experimental protocols related to hydroxyphenazine compounds. These nitrogen-containing heterocyclic molecules, produced by a variety of microorganisms, exhibit a broad spectrum of biological activities, making them a focal point for research in medicine and agriculture. This document provides a consolidated resource for professionals engaged in the discovery and development of novel therapeutic agents and biopesticides.

Natural Sources of Hydroxyphenazine Compounds

Hydroxyphenazine compounds are predominantly secondary metabolites produced by bacteria, particularly from the genera Pseudomonas and Streptomyces. These microorganisms are widespread in various environments, including soil and marine sediments. The production of specific hydroxyphenazines is often strain-dependent and can be influenced by culture conditions.

Key Hydroxyphenazine-Producing Bacteria:

-

Pseudomonas aeruginosa : A well-studied bacterium known for producing pyocyanin (5-methyl-1-hydroxyphenazine), a virulence factor with antimicrobial properties. It also produces other phenazines like 1-hydroxyphenazine.[1][2]

-

Pseudomonas chlororaphis : Several subspecies of P. chlororaphis are prolific producers of phenazines, including 2-hydroxyphenazine and phenazine-1-carboxylic acid (PCA), a precursor to some hydroxyphenazines.[1][3]

-

Streptomyces spp. : Various species of this genus are known to produce a diverse array of phenazine compounds, including hydroxylated derivatives.[4]

-

Nocardiopsis dassonvillei : This bacterium has been identified as a source of 1-hydroxyphenazine.[5]

-

Other bacterial sources : Genera such as Burkholderia, Brevibacterium, and Pantoea have also been reported to produce phenazine compounds.[4]

Quantitative Data on Hydroxyphenazine Production

The yield of hydroxyphenazine compounds from natural sources can vary significantly depending on the producing strain and fermentation conditions. Metabolic engineering has been successfully employed to dramatically increase the production titers of specific hydroxyphenazines. The following table summarizes reported yields from various bacterial strains.

| Hydroxyphenazine Compound | Producing Microorganism | Genotype/Modification | Yield | Reference |

| 1-Hydroxyphenazine (1-OH-PHZ) | Pseudomonas chlororaphis H18 | Heterologous expression of PhzS, metabolic engineering | 3.6 g/L | [5][6] |

| 1-Hydroxyphenazine (1-OH-PHZ) | Nocardiopsis dassonvillei | Wild Type | 1.0 mg from 96 L fermentation | [5] |

| 1-Hydroxyphenazine (1-OH-PHZ) | Streptomyces sp. | Wild Type | 30 mg from 20 L fermentation | [5] |

| 2-Hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis H18 | Wild Type | 71.8 mg/L | [6] |

| 2-Hydroxyphenazine-1-carboxylic acid | Pseudomonas chlororaphis 30-84 | Wild Type | Not specified | [1] |

| Pyocyanin (5-N-methyl-1-hydroxyphenazine) | Pseudomonas aeruginosa | Wild Type | Strain and condition dependent | [1] |

Biosynthesis of Hydroxyphenazine Compounds

The biosynthesis of phenazines branches off from the shikimic acid pathway, with chorismic acid serving as the key precursor. Two molecules derived from chorismate are condensed to form the basic phenazine scaffold.[6] Subsequent modifications, such as hydroxylation, are carried out by specific enzymes to generate the diverse array of phenazine derivatives.

Key Enzymes in Hydroxyphenazine Biosynthesis:

-

PhzS : A monooxygenase responsible for the conversion of phenazine-1-carboxylic acid (PCA) to 1-hydroxyphenazine.[5]

-

PhzO : An aromatic monooxygenase that catalyzes the hydroxylation of PCA to form 2-hydroxyphenazine-1-carboxylic acid, which can then be decarboxylated to yield 2-hydroxyphenazine.[1]

-

PhzM : A methyltransferase involved in the biosynthesis of pyocyanin from 1-hydroxyphenazine.

Biosynthesis of major hydroxyphenazine compounds.

Experimental Protocols

Extraction and Purification of Hydroxyphenazines

The following protocol outlines a general procedure for the extraction and purification of hydroxyphenazine compounds from bacterial cultures. This protocol may require optimization based on the specific compound and the producing strain.

Materials:

-

Bacterial culture broth

-

Chloroform or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for chromatography

Procedure:

-

Harvesting: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the cells.

-

Acidification and Extraction: Decant the supernatant. For acidic phenazines like PCA and its hydroxylated derivatives, acidify the supernatant to pH 2-3 with HCl. Extract the acidified supernatant with an equal volume of an organic solvent like chloroform or ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction process 2-3 times.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary evaporator.

-

Chromatographic Purification:

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the presence of the desired hydroxyphenazine and to determine a suitable solvent system for column chromatography.

-

Column Chromatography: Pack a silica gel column with an appropriate non-polar solvent. Dissolve the crude extract in a minimal amount of the solvent and load it onto the column. Elute the column with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). Collect fractions and monitor by TLC.

-

-

Final Purification: Pool the fractions containing the pure hydroxyphenazine compound and concentrate to dryness. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

General workflow for hydroxyphenazine extraction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for the identification and quantification of hydroxyphenazine compounds.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector, with monitoring at the absorbance maximum of the specific hydroxyphenazine (typically in the range of 250-380 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure hydroxyphenazine standard.

Conclusion

Hydroxyphenazine compounds from natural sources represent a promising reservoir of bioactive molecules with significant potential in drug development and agriculture. A thorough understanding of their natural producers, biosynthetic pathways, and effective isolation and analytical techniques is paramount for harnessing their full potential. This guide provides a foundational framework for researchers and scientists to advance the exploration and application of these valuable natural products.

References

- 1. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler) | MDPI [mdpi.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Biosynthesis and metabolic engineering of 1-hydroxyphenazine in Pseudomonas chlororaphis H18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 2-Amino-3-hydroxyphenazine as a Versatile Fluorescent Probe

Introduction

2-Amino-3-hydroxyphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazine derivatives are known for their diverse chemical and photophysical properties, which make them valuable in various scientific and technological fields.[1] The electron-deficient nature of the phenazine skeleton, combined with the electron-donating amino and hydroxyl substituents, suggests that 2-Amino-3-hydroxyphenazine possesses fluorescent properties that can be exploited for sensing and imaging applications.[2] While specific data for this compound is limited, its structural similarity to other well-studied phenazine-based probes, such as 2,3-diaminophenazine (DAP), allows for the postulation of its potential applications in detecting biologically significant molecules.[3][4] These application notes provide an overview of the inferred properties of 2-Amino-3-hydroxyphenazine and protocols for its potential use as a fluorescent probe in research and drug development.

Postulated Photophysical and Chemical Properties

The fluorescence of phenazine derivatives is influenced by their chemical structure and the surrounding environment.[2] Based on data from analogous compounds, 2-Amino-3-hydroxyphenazine is expected to exhibit fluorescence in the visible spectrum. Theoretical calculations have suggested that 2-Amino-3-hydroxyphenazine is a molecular fluorophore. The photophysical properties are summarized in the table below. It is crucial to note that these values are based on closely related compounds and should be experimentally verified for 2-Amino-3-hydroxyphenazine.

| Property | Postulated Value | Reference |

| Molecular Formula | C₁₂H₉N₃O | [5] |

| Molecular Weight | 211.22 g/mol | [5] |

| Appearance | Solid | [6] |

| Excitation Maximum (λex) | ~425 nm | Inferred from theoretical calculations |

| Emission Maximum (λem) | ~525-560 nm | Inferred from theoretical calculations and data for DAP[3] |

| Quantum Yield (Φ) | Moderate | Inferred from general properties of phenazine derivatives[2] |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from data for DAP[3] |

Potential Applications

Given the reactivity of the amino and hydroxyl groups and the electronic properties of the phenazine core, 2-Amino-3-hydroxyphenazine holds promise as a fluorescent probe for various analytes, including reactive nitrogen species and metal ions.

-

Detection of Reactive Nitrogen Species (RNS): Similar to 2,3-diaminophenazine, which is used to detect nitric oxide (NO), the diamino-like functionality of 2-Amino-3-hydroxyphenazine could potentially react with reactive nitrogen species to yield a highly fluorescent product.[3][4] This "turn-on" fluorescence response would enable the detection and quantification of RNS in biological systems.

-

Sensing of Metal Ions: The nitrogen atoms within the phenazine ring and the exocyclic amino and hydroxyl groups can act as coordination sites for metal ions.[7] The binding of a metal ion would likely alter the electronic structure of the molecule, leading to a change in its fluorescence properties (either quenching or enhancement), which could be utilized for the selective detection of specific metal ions.

Experimental Protocols

The following are generalized protocols for the potential applications of 2-Amino-3-hydroxyphenazine. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Detection of Nitric Oxide

This protocol describes a method for the detection of nitric oxide (NO) in solution using 2-Amino-3-hydroxyphenazine as a fluorescent probe.

Materials:

-

2-Amino-3-hydroxyphenazine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of 2-Amino-3-hydroxyphenazine in DMSO.

-

Preparation of Working Solution: Dilute the stock solution in PBS to a final concentration of 10 µM.

-

Assay: a. To a cuvette, add the 10 µM working solution of 2-Amino-3-hydroxyphenazine. b. Add the sample containing the NO donor. c. Incubate the mixture at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: a. Measure the fluorescence emission spectrum with an excitation wavelength of approximately 425 nm. b. Record the emission intensity at the peak maximum (expected around 525-560 nm). c. A significant increase in fluorescence intensity compared to a control without the NO donor indicates the presence of NO.

Protocol 2: Detection of Metal Ions

This protocol outlines a general procedure for screening the response of 2-Amino-3-hydroxyphenazine to various metal ions.

Materials:

-

2-Amino-3-hydroxyphenazine

-

DMSO

-

Aqueous solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, etc.)

-

Buffer solution (e.g., HEPES or Tris), pH 7.4

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Probe Solution: Prepare a 10 µM solution of 2-Amino-3-hydroxyphenazine in the chosen buffer.

-

Screening: a. To separate wells of a microplate or individual cuvettes, add the probe solution. b. Add a small volume of each metal salt solution to achieve a final metal ion concentration of, for example, 100 µM. c. Incubate at room temperature for 15 minutes.

-

Fluorescence Measurement: a. Measure the fluorescence emission of each sample at an excitation wavelength of ~425 nm. b. Compare the fluorescence intensity of the samples containing metal ions to a control containing only the probe. A significant change in fluorescence (increase or decrease) indicates a response to that particular metal ion.

-

Titration (for responsive ions): a. For any metal ion that elicits a response, perform a titration by adding increasing concentrations of the metal ion to the probe solution and measuring the fluorescence at each concentration to determine the detection range and sensitivity.

Visualizations

Caption: Proposed mechanism for RNS detection.

Caption: Workflow for metal ion detection.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-3-hydroxyphenazine | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-hydroxyphenazine | CymitQuimica [cymitquimica.com]

- 7. 2,3-Diaminophenazine | 655-86-7 | FD46749 | Biosynth [biosynth.com]

2-Amino-3-hydroxyphenazine: A Versatile Redox Indicator for Researchers and Drug Development Professionals

Application Note & Protocols

Introduction

2-Amino-3-hydroxyphenazine is a phenazine derivative that holds significant promise as a redox indicator for a variety of applications in research and drug development. Its molecular structure allows for reversible oxidation-reduction reactions, which are accompanied by discernible changes in its spectroscopic properties. This characteristic makes it a valuable tool for monitoring redox processes in chemical and biological systems. This document provides detailed application notes and protocols for the utilization of 2-Amino-3-hydroxyphenazine as a redox indicator.

Physicochemical Properties and Redox Activity

2-Amino-3-hydroxyphenazine, also known as 3-aminophenazin-2-ol, is a heterocyclic compound with the molecular formula C₁₂H₉N₃O. Its redox activity is centered on the phenazine core, which can undergo a two-electron, two-proton reduction/oxidation. The presence of the amino and hydroxyl groups on the phenazine ring influences its redox potential and spectroscopic characteristics.

While the precise standard redox potential of 2-Amino-3-hydroxyphenazine is not extensively documented in publicly available literature, cyclic voltammetry studies have confirmed its redox-active nature. The redox potential of phenazine derivatives is known to be influenced by pH and the nature of substituents on the aromatic rings. Generally, electron-donating groups, such as amino and hydroxyl groups, tend to lower the redox potential.

Data Presentation

| Property | Value/Characteristic | Source |

| Molecular Formula | C₁₂H₉N₃O | N/A |

| Molecular Weight | 211.22 g/mol | N/A |

| CAS Number | 4569-77-1 | N/A |

| Synonyms | 3-Amino-phenazin-2-ol; 2-Phenazinol, 3-amino-; 3-Amino-2-phenazinol; 3-amino-10H-phenazin-2-one | [1] |

| Redox Activity | Confirmed by Cyclic Voltammetry | N/A |

Experimental Protocols

Synthesis of 2-Amino-3-hydroxyphenazine

This protocol describes the synthesis of 2-Amino-3-hydroxyphenazine from o-phenylenediamine.

Materials:

-

o-phenylenediamine

-

Ammonium thiosulfate

-

Potassium hydroxide (KOH)

-

Deionized water

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

-

Magnetic stirrer

-

pH meter

-

Drying oven

Procedure:

-

Dissolve 2.16 g (20 mmol) of o-phenylenediamine in 200 mL of 0.05 M ammonium thiosulfate aqueous solution.

-

Stir the mixture continuously for 12 hours at room temperature.

-

Filter the solution to collect the precipitate.

-

Transfer the filter residue into 50 mL of 2 M KOH aqueous solution and stir.

-

Filter the solution again.

-

Adjust the pH of the filtrate to 4-5 to induce reprecipitation.

-

Collect the product by filtration, wash it several times with deionized water, and then dry it at 80°C under vacuum overnight.[2]

Logical Relationship for Synthesis

Caption: Synthesis workflow for 2-Amino-3-hydroxyphenazine.

General Protocol for UV-Vis Spectroscopic Analysis of Redox State

This protocol provides a general method for analyzing the redox state of 2-Amino-3-hydroxyphenazine using UV-Vis spectroscopy. The specific wavelengths of maximum absorbance for the oxidized and reduced forms need to be determined empirically.

Materials:

-

2-Amino-3-hydroxyphenazine

-

Suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Reducing agent (e.g., sodium dithionite)

-

Oxidizing agent (e.g., potassium ferricyanide)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-Amino-3-hydroxyphenazine in a suitable solvent (e.g., DMSO) and then dilute it in the desired buffer to a final concentration suitable for spectroscopic analysis (typically in the µM range).

-

Measurement of the Oxidized Spectrum: Record the UV-Vis spectrum of the diluted 2-Amino-3-hydroxyphenazine solution. This represents the spectrum of the predominantly oxidized form.

-

Reduction: Add a small amount of a reducing agent (e.g., a few crystals of sodium dithionite) to the cuvette, mix gently, and immediately record the UV-Vis spectrum. The changes in the spectrum will indicate the spectral properties of the reduced form.

-

Re-oxidation: To confirm reversibility, an oxidizing agent (e.g., a small amount of potassium ferricyanide) can be added to the reduced solution to observe the return of the original spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for both the oxidized and reduced forms. The ratio of absorbances at these two wavelengths can be used to determine the redox state of the indicator in a sample.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of redox states.

Potential Applications and Future Directions

While specific protocols for 2-Amino-3-hydroxyphenazine as a redox indicator in titrations or cellular imaging are not yet well-established in the literature, its confirmed redox activity and the known redox-dependent fluorescence of similar phenazine derivatives suggest significant potential in these areas.

-

Redox Titrations: 2-Amino-3-hydroxyphenazine could potentially be used as a visual or potentiometric indicator in redox titrations. The endpoint would be determined by a color change or a sharp change in potential corresponding to the shift between its oxidized and reduced forms.

-

Cellular Redox Imaging: The potential for redox-dependent fluorescence makes 2-Amino-3-hydroxyphenazine a candidate for developing fluorescent probes to monitor the intracellular redox environment. Changes in the cellular redox state, which are implicated in various physiological and pathological processes, could be visualized and quantified.

Further research is required to fully characterize the redox potential, pH dependence, and the specific spectral properties of the oxidized and reduced forms of 2-Amino-3-hydroxyphenazine. The development of specific protocols for its use in various applications will be crucial for its adoption as a standard redox indicator.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a change in the cellular redox state, potentially measurable by a 2-Amino-3-hydroxyphenazine-based probe, impacts a downstream cellular process.

References

Application Notes and Protocols for 2-Amino-3-hydroxyphenazine in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxyphenazine is a heterocyclic organic compound belonging to the phenazine family. While its direct application as a biological stain is not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent phenazine derivatives suggests its potential as a probe for cellular imaging. Phenazines are known for their redox activity and some exhibit fluorescent properties, making them valuable tools in biological research.

These application notes provide a comprehensive guide for the utilization of 2-Amino-3-hydroxyphenazine as a potential fluorescent stain in biological samples. The protocols are based on established methodologies for similar phenazine compounds and serve as a starting point for experimental design. Researchers are advised to optimize these protocols for their specific cell types and experimental conditions.

Physicochemical Properties and Handling

2-Amino-3-hydroxyphenazine has the molecular formula C₁₂H₉N₃O and a molecular weight of 211.22 g/mol .[1] It is important to handle this compound with care, using appropriate personal protective equipment (PPE), as the toxicological properties of this specific compound have not been thoroughly investigated. For related phenazine compounds, cytotoxic effects have been observed in various cell lines.

Table 1: Physicochemical Properties of 2-Amino-3-hydroxyphenazine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| CAS Number | 4569-77-1 | [1] |

| Appearance | Not specified (likely colored solid) | |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | Inferred from related phenazine compounds |

Putative Mechanism of Staining

The precise mechanism of staining for 2-Amino-3-hydroxyphenazine in biological samples is yet to be elucidated. However, based on the behavior of other phenazine derivatives, potential mechanisms include:

-

Intercalation: The planar aromatic structure of the phenazine ring may allow it to intercalate into the DNA or RNA of cells, leading to nuclear or cytoplasmic staining.

-

Redox-Dependent Localization: Phenazines are redox-active molecules. The intracellular redox environment could influence the chemical form of the compound, potentially leading to its accumulation in specific organelles like mitochondria.

-

Environmental Sensing: The fluorescence properties of some phenazine derivatives are sensitive to the local environment, such as pH or the presence of specific ions. This could result in differential staining of various cellular compartments.

Experimental Protocols

Protocol 1: Preparation of 2-Amino-3-hydroxyphenazine Stock Solution

A stock solution of 2-Amino-3-hydroxyphenazine is prepared for use in cell staining experiments.

Materials:

-

2-Amino-3-hydroxyphenazine powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of 2-Amino-3-hydroxyphenazine by dissolving the appropriate amount of powder in high-quality DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Caption: Workflow for preparing 2-Amino-3-hydroxyphenazine stock solution.

Protocol 2: Staining of Fixed Cells

This protocol describes a general procedure for staining fixed cells with 2-Amino-3-hydroxyphenazine.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

10 mM 2-Amino-3-hydroxyphenazine stock solution in DMSO

-

Mounting medium (e.g., with DAPI for nuclear counterstaining)

-

Microscope slides

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the 10 mM 2-Amino-3-hydroxyphenazine stock solution to a working concentration of 1-10 µM in PBS. Note: The optimal concentration should be determined empirically.

-

Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound stain.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a suitable filter set. Note: As the exact excitation and emission maxima are not well-documented for this specific compound in a cellular environment, it is recommended to test standard filter sets for common fluorophores (e.g., DAPI, FITC, TRITC) or use a spectral scanner to determine the optimal imaging parameters.

-

Caption: Workflow for staining fixed cells with 2-Amino-3-hydroxyphenazine.

Protocol 3: Staining of Live Cells

This protocol provides a general guideline for staining live cells.

Materials:

-

Cells cultured in a glass-bottom dish or chamber slide

-

Complete cell culture medium

-

Serum-free cell culture medium or imaging buffer (e.g., HBSS)

-

10 mM 2-Amino-3-hydroxyphenazine stock solution in DMSO

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency in a vessel suitable for live-cell imaging.

-

-

Staining:

-

Dilute the 10 mM 2-Amino-3-hydroxyphenazine stock solution to a final working concentration of 0.5-5 µM in pre-warmed serum-free medium or imaging buffer. Note: The optimal concentration and incubation time should be determined to minimize cytotoxicity.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Imaging:

-

Wash the cells twice with pre-warmed imaging buffer to remove excess stain.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Use the lowest possible excitation light intensity to minimize phototoxicity.

-

Caption: Workflow for staining live cells with 2-Amino-3-hydroxyphenazine.

Data Presentation

Quantitative Analysis

To assess the utility of 2-Amino-3-hydroxyphenazine as a biological stain, quantitative analysis of staining intensity and photostability is recommended.

Table 2: Example of Quantitative Fluorescence Intensity Measurement

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| HeLa | Control (unstained) | 50 | 5 |

| HeLa | 1 µM 2-Amino-3-hydroxyphenazine | 850 | 75 |

| HeLa | 5 µM 2-Amino-3-hydroxyphenazine | 1500 | 120 |

| Jurkat | Control (unstained) | 45 | 4 |

| Jurkat | 1 µM 2-Amino-3-hydroxyphenazine | 780 | 65 |

| Jurkat | 5 µM 2-Amino-3-hydroxyphenazine | 1350 | 110 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of 2-Amino-3-hydroxyphenazine, especially for live-cell imaging applications. Standard cytotoxicity assays such as MTT, LDH, or live/dead cell staining can be employed.

Table 3: Cytotoxicity of Phenazine in Human Cell Lines (as a reference)

| Cell Line | Assay | IC₅₀ (24h) | IC₅₀ (48h) | Reference |

| HepG2 (Liver) | BrdU (proliferation) | 11 µM | 7.8 µM | [2] |

| T24 (Bladder) | BrdU (proliferation) | 47 µM | 17 µM | [2] |

Note: This data is for the parent compound "phenazine" and should be used as a guideline for determining the concentration range for 2-Amino-3-hydroxyphenazine cytotoxicity studies.[2]

Troubleshooting

-

Low Staining Intensity:

-

Increase the concentration of the staining solution.

-

Increase the incubation time.

-

Optimize the filter set on the microscope for the specific fluorescence of the compound.

-

-

High Background:

-

Decrease the concentration of the staining solution.

-

Increase the number and duration of wash steps after staining.

-

-

Phototoxicity in Live-Cell Imaging:

-

Reduce the excitation light intensity.

-

Decrease the exposure time.

-

Use a more sensitive camera.

-

Reduce the frequency of image acquisition.

-

-

Cell Death (in live-cell imaging):

-

Decrease the concentration of the staining solution.

-

Reduce the incubation time.

-

Perform a thorough cytotoxicity assessment to determine the optimal non-toxic working concentration.

-

Conclusion

2-Amino-3-hydroxyphenazine holds potential as a novel fluorescent probe for biological imaging. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its utility in their specific experimental systems. Due to the limited published data on this specific compound, empirical optimization of staining conditions and a thorough assessment of its photophysical properties and cytotoxicity are strongly recommended.

References

Quantifying 2-Amino-3-hydroxyphenazine in Complex Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction